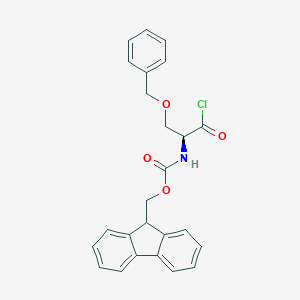

Fmoc-O-benzyl-L-seryl chloride

Overview

Description

Preparation Methods

The synthesis of Fmoc-O-benzyl-L-seryl chloride involves the protection of the amino group of L-serine with the fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under Schotten-Baumann conditions, which typically involve the use of sodium bicarbonate in aqueous dioxane or dimethylformamide (DMF) . The benzyl group is then introduced to protect the hydroxyl group of L-serine, followed by the conversion of the carboxyl group to an acid chloride using reagents such as thionyl chloride or oxalyl chloride .

Chemical Reactions Analysis

Fmoc-O-benzyl-L-seryl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of amides or esters.

Deprotection Reactions: The Fmoc group can be removed using bases like piperidine, which forms a stable adduct with the dibenzofulvene byproduct.

Hydrolysis: The acid chloride group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include piperidine for deprotection, sodium bicarbonate for neutralization, and thionyl chloride for the formation of the acid chloride . Major products formed from these reactions include Fmoc-protected amino acids, amides, and esters.

Scientific Research Applications

Fmoc-O-benzyl-L-seryl chloride is widely used in scientific research, particularly in the field of peptide synthesis. It serves as a protecting group for the amino and hydroxyl groups of amino acids, allowing for the stepwise assembly of peptides on solid supports . This compound is also used in the synthesis of complex peptides and proteins, as well as in the study of protein-protein interactions and enzyme mechanisms . Additionally, it finds applications in medicinal chemistry for the development of peptide-based drugs and in the study of biochemical pathways .

Mechanism of Action

The mechanism of action of Fmoc-O-benzyl-L-seryl chloride involves the protection of the amino group of L-serine with the Fmoc group, which prevents unwanted side reactions during peptide synthesis . The Fmoc group is introduced through nucleophilic attack by the amine on the highly reactive 9-fluorenylmethyl chloroformate, with chloride as the leaving group . The benzyl group protects the hydroxyl group of L-serine, while the acid chloride group allows for further functionalization .

Comparison with Similar Compounds

Fmoc-O-benzyl-L-seryl chloride is similar to other Fmoc-protected amino acids, such as Fmoc-L-alanine and Fmoc-L-phenylalanine . its uniqueness lies in the presence of the benzyl group, which provides additional protection for the hydroxyl group of L-serine . This makes it particularly useful in the synthesis of peptides that contain serine residues, as it prevents unwanted side reactions involving the hydroxyl group .

Similar compounds include:

- Fmoc-L-alanine

- Fmoc-L-phenylalanine

- Fmoc-L-tyrosine

These compounds share the Fmoc protecting group but differ in the side chains of the amino acids they protect .

Biological Activity

Fmoc-O-benzyl-L-seryl chloride, a derivative of L-serine, is a compound widely utilized in peptide synthesis and research due to its protective group strategy. This article examines its biological activity, focusing on its applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C25H22ClNO4

- Molecular Weight : 445.89 g/mol

- CAS Number : 11419169

Biological Activity Overview

This compound exhibits several biological activities primarily related to its role as an amino acid derivative in peptide synthesis. It is recognized for influencing various physiological processes:

- Peptide Synthesis : The Fmoc (9-fluorenylmethoxycarbonyl) group allows for selective protection and deprotection during peptide synthesis, facilitating the incorporation of serine residues into peptides.

- Neurotransmitter Activity : As a serine derivative, it may influence neurotransmitter pathways since serine is a precursor for several neurotransmitters, including glycine and D-serine, which are involved in excitatory signaling in the central nervous system.

The biological activity of this compound can be attributed to the following mechanisms:

- Inhibition of Enzymatic Activity : Research indicates that derivatives of amino acids can act as enzyme inhibitors. For instance, serine derivatives have been studied for their potential to inhibit serine proteases, which play critical roles in various biological processes including digestion and immune response.

- Modulation of Receptor Activity : Compounds like this compound may interact with G-protein coupled receptors (GPCRs), influencing signaling pathways related to mood regulation and cognitive functions.

Research Findings

Several studies have explored the implications of this compound in biological systems:

- Peptide Therapeutics : The incorporation of this compound into peptide sequences has shown promise in developing therapeutics targeting various diseases, including cancer and neurodegenerative disorders. The ability to modify peptides with this compound enhances their stability and bioactivity.

- In Vitro Studies : In vitro assays have demonstrated that peptides synthesized using this compound exhibit enhanced binding affinity to target proteins compared to unmodified counterparts. This property is crucial for drug design and development.

- Case Study - Neuroprotective Effects : A study investigating the neuroprotective effects of peptide analogs containing this compound found that these compounds could reduce oxidative stress in neuronal cells, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's.

Data Table: Biological Activities and Applications

| Activity/Property | Description |

|---|---|

| Peptide Synthesis | Facilitates incorporation of serine into peptide chains |

| Enzyme Inhibition | Potential inhibitor of serine proteases |

| Neurotransmitter Modulation | May influence pathways involving glycine and D-serine |

| Therapeutic Applications | Used in developing peptides for cancer and neurodegenerative disease therapy |

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-chloro-1-oxo-3-phenylmethoxypropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22ClNO4/c26-24(28)23(16-30-14-17-8-2-1-3-9-17)27-25(29)31-15-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,29)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNSWGDFBUSGOOY-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H](C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00465296 | |

| Record name | Fmoc-O-benzyl-L-seryl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157506-72-4 | |

| Record name | Fmoc-O-benzyl-L-seryl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.